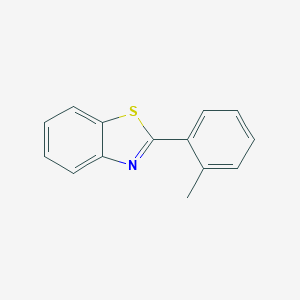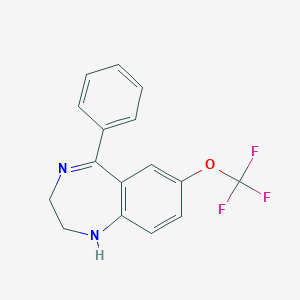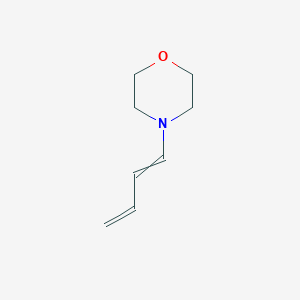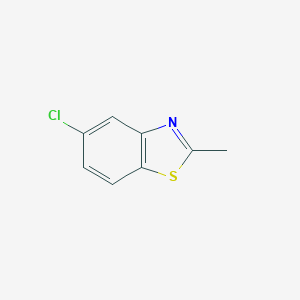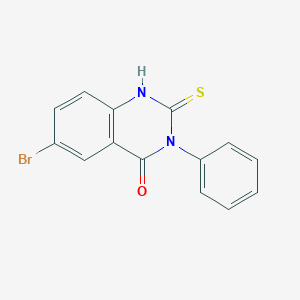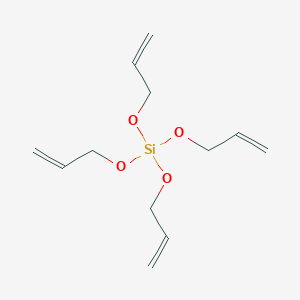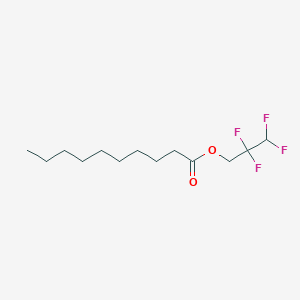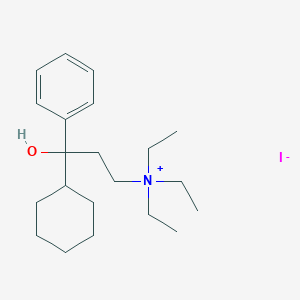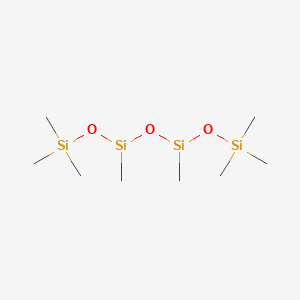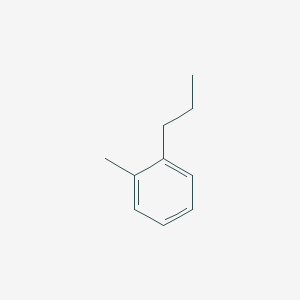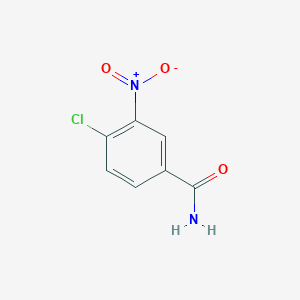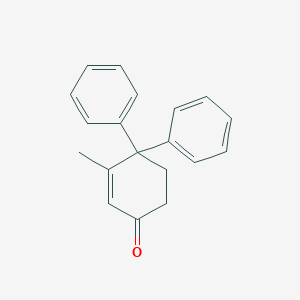
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, also known as chalcone, is a naturally occurring chemical compound found in many plants. It is a yellow crystalline powder that has been used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is not fully understood. However, studies have shown that 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one exhibits its biological activity through the inhibition of various enzymes and signaling pathways. Chalcone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Chalcone has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one has been found to exhibit various biochemical and physiological effects. Chalcone has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Chalcone has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one has been found to exhibit anticancer properties, which can help prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in lab experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one exhibits a wide range of biological activities, which makes it a versatile compound for scientific research. One limitation of using 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for the scientific research of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. One direction is the development of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one derivatives with improved biological activity. Additionally, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one-based compounds could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, or 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, is a naturally occurring chemical compound with unique chemical properties. It has been used in various scientific research applications due to its wide range of biological activities. Chalcone exhibits anti-inflammatory, antioxidant, and anticancer properties, and has been used as a starting material for the synthesis of various biologically active compounds. The future directions for the scientific research of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one are vast, and it is a promising compound for the development of new drugs and applications in the field of science.
Métodos De Síntesis
The synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the reaction of an aldehyde with a ketone in the presence of a base catalyst. The synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one can also be achieved through the use of a Grignard reagent.
Aplicaciones Científicas De Investigación
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one has been used in various scientific research applications due to its unique chemical properties. It has been used as a starting material for the synthesis of various biologically active compounds. Chalcone has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
17429-38-8 |
|---|---|
Nombre del producto |
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one |
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
3-methyl-4,4-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3 |
Clave InChI |
CMXNJGONQDQMQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
3-Methyl-4,4-diphenyl-2-cyclohexen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



